molecular formula C21H25N7O3 B2498851 1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021211-28-8

1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Cat. No. B2498851
CAS RN: 1021211-28-8
M. Wt: 423.477
InChI Key: MDHCZDVZLRNARA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H25N7O3 and its molecular weight is 423.477. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

  • The synthesis and characterization of pyrrolyl selenolopyridine compounds and their derivatives have been investigated, with some showing remarkable antioxidant activity compared to ascorbic acid. This suggests potential applications in oxidative stress-related conditions or as additives in pharmaceuticals and foods to prevent oxidation (R. Zaki et al., 2017).

Corrosion Inhibition

  • 1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in HCl solutions, showing efficient corrosion inhibition, which indicates applications in protecting metals from corrosion in industrial processes (B. Mistry et al., 2011).

Chemical Synthesis

  • Research on substituted ureas based on pyridinedicarboxylic acid azides under Curtius rearrangement conditions highlights the synthesis of mono-, di-, and trisubstituted ureas. This indicates a methodological application in the synthesis of complex organic molecules (E. Nesterova et al., 2012).

Molecular Docking and Screening

  • Novel pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. This suggests applications in drug discovery and development for various diseases (E. M. Flefel et al., 2018).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3/c1-14-8-9-22-20(12-14)26-19-7-6-18(27-28-19)23-10-11-24-21(29)25-15-4-5-16(30-2)17(13-15)31-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H,22,26,28)(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHCZDVZLRNARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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